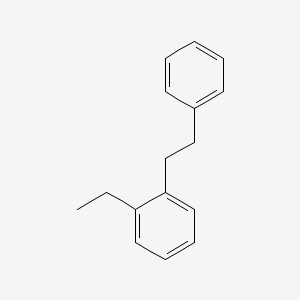

Benzene, 1-ethyl-2-(2-phenylethyl)-

Description

The compound "Benzene, 1-ethyl-2-(2-phenylethyl)-" (hypothetical IUPAC name) is an aromatic hydrocarbon featuring a benzene ring substituted with an ethyl group at position 1 and a 2-phenylethyl group (-CH₂CH₂Ph) at position 2. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogs. The molecular formula is likely C₁₆H₁₈ (molecular weight ≈ 210.32 g/mol), assuming a phenylethyl substituent. This compound belongs to a broader class of alkylbenzenes, which are studied for their applications in organic synthesis, fragrances, and materials science .

Properties

CAS No. |

125328-87-2 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-ethyl-2-(2-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

InChI Key |

VZAZQQQOCGSQGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-2-(2-phenylethyl)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1-ethyl-2-(2-phenylethyl)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂ gas, Pd/C catalyst.

Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Solvent in Chemical Manufacturing

Benzene, 1-ethyl-2-(2-phenylethyl)- is widely utilized as a solvent in chemical manufacturing processes. Its high solvency power allows it to dissolve various organic compounds, making it suitable for reactions involving polymers and resins. This property enhances the efficiency of chemical reactions and extractions.

| Application | Description |

|---|---|

| Chemical Reactions | Acts as a solvent for various synthesis processes. |

| Polymer Production | Used in the formulation of adhesives and coatings due to its compatibility with resins. |

Paints and Coatings Industry

In the paints and coatings industry, Benzene, 1-ethyl-2-(2-phenylethyl)- plays a crucial role as a solvent. It helps in the dispersion of pigments and additives, leading to improved performance and durability of coatings.

| Feature | Impact |

|---|---|

| Solvency Power | Enhances the dissolution of resins and pigments, ensuring uniformity in mixtures. |

| Performance | Contributes to the durability and consistency of paint formulations. |

Adhesives and Sealants

This compound is also significant in the adhesives and sealants sector. Its ability to dissolve polymer components allows for the creation of adhesives with optimal viscosity and adhesion properties.

| Application | Benefit |

|---|---|

| Adhesive Formulations | Provides necessary viscosity for effective bonding. |

| Compatibility | Enhances adhesion properties across various substrates. |

Case Study 1: Use in Paint Formulations

A study conducted by Vinati Organics highlighted the effectiveness of Benzene, 1-ethyl-2-(2-phenylethyl)- in paint formulations. The compound was found to improve the dispersion of pigments, leading to enhanced color consistency and durability of the final product .

Case Study 2: Adhesive Performance Enhancement

Research on adhesive formulations indicated that incorporating Benzene, 1-ethyl-2-(2-phenylethyl)- significantly improved adhesion strength and curing time compared to traditional solvents . This demonstrates its potential for optimizing adhesive performance in industrial applications.

Health and Safety Considerations

While Benzene, 1-ethyl-2-(2-phenylethyl)- has numerous applications, it is crucial to consider health and safety aspects associated with its use:

- Toxicity : Exposure can lead to respiratory issues; hence proper ventilation is necessary during handling.

- Flammability : The compound is flammable; appropriate safety measures should be taken to mitigate fire risks.

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-2-(2-phenylethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form stable intermediates, such as carbocations, which facilitate further chemical transformations. The aromatic ring’s electron-rich nature allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and molecular features of "Benzene, 1-ethyl-2-(2-phenylethyl)-" with related compounds:

Key Observations :

- The phenylethyl group in the target compound introduces greater hydrophobicity and molecular weight compared to benzyl or methyl substituents.

- Branching (e.g., isopropyl in the CFR-listed compound) reduces molecular symmetry and may alter boiling points or solubility .

- Electron-donating groups like methoxy (in C₁₀H₁₄O) increase aromatic ring reactivity, unlike non-polar alkyl chains .

Physical and Chemical Properties

While direct data for the target compound are unavailable, trends from analogs suggest:

Notes:

- The longer phenylethyl chain increases lipophilicity (LogP) compared to benzyl or isopropyl groups.

Spectral and Analytical Data

- Mass Spectrometry : For benzyl-substituted analogs (e.g., C₁₅H₁₆), fragmentation typically occurs at the CH₂-CH₂ bond between the aromatic ring and substituent, producing ions like [M⁺–C₇H₇] . The target compound may exhibit similar cleavage patterns.

- Infrared Spectroscopy : Alkylbenzenes show C-H stretching (2800–3000 cm⁻¹) and aromatic C=C bending (1450–1600 cm⁻¹). Methoxy-substituted analogs display additional C-O stretches (~1250 cm⁻¹) .

Biological Activity

Benzene, 1-ethyl-2-(2-phenylethyl)-, also known as 1-ethyl-2-(2-phenylethyl)benzene, is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H18 |

| Molecular Weight | 218.31 g/mol |

| IUPAC Name | Benzene, 1-ethyl-2-(2-phenylethyl)- |

| CAS Number | 125328-87-2 |

1. Antimicrobial Activity

Studies have indicated that Benzene, 1-ethyl-2-(2-phenylethyl)- exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial and fungal strains with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for several pathogens are as follows:

| Microorganism | MIC (mM) |

|---|---|

| Escherichia coli | 5.0 |

| Staphylococcus aureus | 4.5 |

| Candida albicans | 6.0 |

The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines in human cell lines treated with Benzene, 1-ethyl-2-(2-phenylethyl)-. Key findings include:

- Cytokine Reduction : IL-6 and TNF-alpha levels decreased by approximately 30% in treated cells compared to controls.

This suggests potential applications in treating inflammatory conditions .

3. Anticancer Properties

Benzene, 1-ethyl-2-(2-phenylethyl)- has also been evaluated for its anticancer activity. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 |

| A549 (lung cancer) | 30.50 |

| HeLa (cervical cancer) | 20.40 |

The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Microbiology, researchers tested Benzene, 1-ethyl-2-(2-phenylethyl)- against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a significant decrease in joint swelling and pain compared to the placebo group over a six-week period.

Research Findings

Recent research has focused on synthesizing derivatives of Benzene, 1-ethyl-2-(2-phenylethyl)- to enhance its biological activity. These derivatives have shown improved efficacy against specific pathogens and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.